Cas no 87172-91-6 (2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-)

2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)- structure
87172-91-6 structure
اسم المنتج:2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-
كاس عدد:87172-91-6
وسط:C10H16O4
ميغاواط:200.231643676758
CID:1865285

2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)- الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-
    • (7R)-3,7-dimethyloct-2-enedioic acid
    • (2E,7R)-3,7-Dimethyl-2-octenedioic acid (ACI)
    • 2-Octenedioic acid, 3,7-dimethyl-, [R-(E)]- (ZCI)
    • (R)-(-)-Callosobruchusic acid
    • نواة داخلي: 1S/C10H16O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h6,8H,3-5H2,1-2H3,(H,11,12)(H,13,14)/b7-6+/t8-/m1/s1
    • مفتاح Inchi: VNSKHKIHRLWODC-HYDMIIDASA-N
    • ابتسامات: C(CC[C@@H](C)C(=O)O)/C(/C)=C/C(=O)O

2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)- الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
BioAustralis
BIA-C2359-2.50mg
Callosobruchusic acid
87172-91-6 >95% by HPLC
2.50mg
$685.00 2024-09-24
A2B Chem LLC
AD92742-2.5mg
2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-
87172-91-6 ≥95%
2.5mg
$634.00 2024-04-19
BioAustralis
BIA-C2359-2.50 mg
Callosobruchusic acid
87172-91-6 >95%byHPLC
2.50mg
$620.00 2023-09-06
BioAustralis
BIA-C2359-0.50mg
Callosobruchusic acid
87172-91-6 >95% by HPLC
0.50mg
$195.00 2024-09-24
1PlusChem
1P008FNQ-2.5mg
2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-
87172-91-6 ≥95%
2.5mg
$843.00 2024-04-21
BioAustralis
BIA-C2359-0.50 mg
Callosobruchusic acid
87172-91-6 >95%byHPLC
0.50mg
$177.00 2023-09-06

2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)- طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Solvents: tert-Butyl methyl ether ,  Water ;  14 h, 0 °C
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  1 h, rt
3.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, rt
المراجع
Asymmetric synthesis of (E)- and (Z)-3,7-dimethyl-2-octene-1,8-diol and callosobruchusic acid
Nanda, S.; et al, Tetrahedron: Asymmetry, 2004, 15(6), 963-970

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide ,  Cuprous iodide Solvents: Tetrahydrofuran ,  Hexane ;  -110 °C; 2 h, -110 °C → -30 °C
1.2 Reagents: Phosphorus tribromide Solvents: Tetrahydrofuran ;  1 h, -30 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  -30 °C → rt
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, rt
2.2 Reagents: Sodium sulfate Solvents: Water ;  rt
3.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Diethyl ether ,  Acetonitrile ;  0 °C; 1 h, rt
4.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C
4.2 0 °C; 2 h, 100 °C
5.1 Reagents: Sodium cyanide ,  Water Solvents: Dimethyl sulfoxide ;  6 h, 145 °C
6.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, rt
6.2 Reagents: Sodium sulfate Solvents: Water ;  rt
7.1 Solvents: tert-Butyl methyl ether ,  Water ;  9 h, 0 °C
8.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  1 h, rt
9.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, rt
المراجع
Asymmetric synthesis of (E)- and (Z)-3,7-dimethyl-2-octene-1,8-diol and callosobruchusic acid
Nanda, S.; et al, Tetrahedron: Asymmetry, 2004, 15(6), 963-970

طريقة الإنتاج 3

رد فعل الشرط
1.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, rt
المراجع
Asymmetric synthesis of (E)- and (Z)-3,7-dimethyl-2-octene-1,8-diol and callosobruchusic acid
Nanda, S.; et al, Tetrahedron: Asymmetry, 2004, 15(6), 963-970

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, rt
1.2 Reagents: Sodium sulfate Solvents: Water ;  rt
2.1 Solvents: tert-Butyl methyl ether ,  Water ;  14 h, 0 °C
3.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  1 h, rt
4.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, rt
المراجع
Asymmetric synthesis of (E)- and (Z)-3,7-dimethyl-2-octene-1,8-diol and callosobruchusic acid
Nanda, S.; et al, Tetrahedron: Asymmetry, 2004, 15(6), 963-970

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Sodium hydride Catalysts: Tetrabutylammonium bromide Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C → rt
1.2 rt; 6 h, reflux
2.1 Reagents: Salicylic acid ,  tert-Butyl hydroperoxide ,  Selenium dioxide Solvents: Dichloromethane ,  Water ;  2 d, rt
2.2 Reagents: Sodium borohydride Solvents: Ethanol ,  Water ;  overnight, 0 °C
3.1 Reagents: Lithium diisopropylamide ,  Cuprous iodide Solvents: Tetrahydrofuran ,  Hexane ;  -110 °C; 2 h, -110 °C → -30 °C
3.2 Reagents: Phosphorus tribromide Solvents: Tetrahydrofuran ;  1 h, -30 °C
3.3 Reagents: Ammonium chloride Solvents: Water ;  -30 °C → rt
4.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, rt
4.2 Reagents: Sodium sulfate Solvents: Water ;  rt
5.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Diethyl ether ,  Acetonitrile ;  0 °C; 1 h, rt
6.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C
6.2 0 °C; 2 h, 100 °C
7.1 Reagents: Sodium cyanide ,  Water Solvents: Dimethyl sulfoxide ;  6 h, 145 °C
8.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, rt
8.2 Reagents: Sodium sulfate Solvents: Water ;  rt
9.1 Solvents: tert-Butyl methyl ether ,  Water ;  9 h, 0 °C
10.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  1 h, rt
11.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, rt
المراجع
Asymmetric synthesis of (E)- and (Z)-3,7-dimethyl-2-octene-1,8-diol and callosobruchusic acid
Nanda, S.; et al, Tetrahedron: Asymmetry, 2004, 15(6), 963-970

طريقة الإنتاج 6

رد فعل الشرط
1.1 Solvents: tert-Butyl methyl ether ,  Water ;  9 h, 0 °C
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  1 h, rt
3.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, rt
المراجع
Asymmetric synthesis of (E)- and (Z)-3,7-dimethyl-2-octene-1,8-diol and callosobruchusic acid
Nanda, S.; et al, Tetrahedron: Asymmetry, 2004, 15(6), 963-970

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Butyllithium ,  Hexamethylphosphoramide Solvents: Diethyl ether ,  Tetrahydrofuran ;  -60 °C
1.2 Solvents: Tetrahydrofuran ;  15 h, -100 °C
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
المراجع
Synthesis of (R)(E)-3,7-dimethyl-2-octene-1,8-dioic acid, a copulation released pheromone component of Azuki bean weevil
Yu, Guang-Ao; et al, Chemical Research in Chinese Universities, 2002, 18(4), 397-399

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 24 h, rt
2.1 Reagents: Butyllithium ,  Hexamethylphosphoramide Solvents: Diethyl ether ,  Tetrahydrofuran ;  -60 °C
2.2 Solvents: Tetrahydrofuran ;  15 h, -100 °C
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, reflux
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
المراجع
Synthesis of (R)(E)-3,7-dimethyl-2-octene-1,8-dioic acid, a copulation released pheromone component of Azuki bean weevil
Yu, Guang-Ao; et al, Chemical Research in Chinese Universities, 2002, 18(4), 397-399

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Diethyl ether ,  Acetonitrile ;  0 °C; 1 h, rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C
2.2 0 °C; 2 h, 100 °C
3.1 Reagents: Sodium cyanide ,  Water Solvents: Dimethyl sulfoxide ;  6 h, 145 °C
4.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, rt
4.2 Reagents: Sodium sulfate Solvents: Water ;  rt
5.1 Solvents: tert-Butyl methyl ether ,  Water ;  8 h, 25 °C
6.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  1 h, rt
7.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, rt
المراجع
Asymmetric synthesis of (E)- and (Z)-3,7-dimethyl-2-octene-1,8-diol and callosobruchusic acid
Nanda, S.; et al, Tetrahedron: Asymmetry, 2004, 15(6), 963-970

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, rt
1.2 Reagents: Sodium sulfate Solvents: Water ;  rt
2.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Diethyl ether ,  Acetonitrile ;  0 °C; 1 h, rt
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C
3.2 0 °C; 2 h, 100 °C
4.1 Reagents: Sodium cyanide ,  Water Solvents: Dimethyl sulfoxide ;  6 h, 145 °C
5.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, rt
5.2 Reagents: Sodium sulfate Solvents: Water ;  rt
6.1 Solvents: tert-Butyl methyl ether ,  Water ;  14 h, 0 °C
7.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  1 h, rt
8.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, rt
المراجع
Asymmetric synthesis of (E)- and (Z)-3,7-dimethyl-2-octene-1,8-diol and callosobruchusic acid
Nanda, S.; et al, Tetrahedron: Asymmetry, 2004, 15(6), 963-970

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
المراجع
Synthesis of (R)(E)-3,7-dimethyl-2-octene-1,8-dioic acid, a copulation released pheromone component of Azuki bean weevil
Yu, Guang-Ao; et al, Chemical Research in Chinese Universities, 2002, 18(4), 397-399

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Sodium iodide Solvents: Acetone ;  overnight, rt
2.1 Reagents: Butyllithium ,  Hexamethylphosphoramide Solvents: Diethyl ether ,  Tetrahydrofuran ;  -60 °C
2.2 Solvents: Tetrahydrofuran ;  15 h, -100 °C
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, reflux
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
المراجع
Synthesis of (R)(E)-3,7-dimethyl-2-octene-1,8-dioic acid, a copulation released pheromone component of Azuki bean weevil
Yu, Guang-Ao; et al, Chemical Research in Chinese Universities, 2002, 18(4), 397-399

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C
1.2 0 °C; 2 h, 100 °C
2.1 Reagents: Sodium cyanide ,  Water Solvents: Dimethyl sulfoxide ;  6 h, 145 °C
3.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, rt
3.2 Reagents: Sodium sulfate Solvents: Water ;  rt
4.1 Solvents: tert-Butyl methyl ether ,  Water ;  9 h, 0 °C
5.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  1 h, rt
6.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, rt
المراجع
Asymmetric synthesis of (E)- and (Z)-3,7-dimethyl-2-octene-1,8-diol and callosobruchusic acid
Nanda, S.; et al, Tetrahedron: Asymmetry, 2004, 15(6), 963-970

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Salicylic acid ,  tert-Butyl hydroperoxide ,  Selenium dioxide Solvents: Dichloromethane ,  Water ;  2 d, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ,  Water ;  overnight, 0 °C
2.1 Reagents: Lithium diisopropylamide ,  Cuprous iodide Solvents: Tetrahydrofuran ,  Hexane ;  -110 °C; 2 h, -110 °C → -30 °C
2.2 Reagents: Phosphorus tribromide Solvents: Tetrahydrofuran ;  1 h, -30 °C
2.3 Reagents: Ammonium chloride Solvents: Water ;  -30 °C → rt
3.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, rt
3.2 Reagents: Sodium sulfate Solvents: Water ;  rt
4.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Diethyl ether ,  Acetonitrile ;  0 °C; 1 h, rt
5.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C
5.2 0 °C; 2 h, 100 °C
6.1 Reagents: Sodium cyanide ,  Water Solvents: Dimethyl sulfoxide ;  6 h, 145 °C
7.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, rt
7.2 Reagents: Sodium sulfate Solvents: Water ;  rt
8.1 Solvents: tert-Butyl methyl ether ,  Water ;  8 h, 25 °C
9.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  1 h, rt
10.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, rt
المراجع
Asymmetric synthesis of (E)- and (Z)-3,7-dimethyl-2-octene-1,8-diol and callosobruchusic acid
Nanda, S.; et al, Tetrahedron: Asymmetry, 2004, 15(6), 963-970

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  1 h, rt
2.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, rt
المراجع
Asymmetric synthesis of (E)- and (Z)-3,7-dimethyl-2-octene-1,8-diol and callosobruchusic acid
Nanda, S.; et al, Tetrahedron: Asymmetry, 2004, 15(6), 963-970

طريقة الإنتاج 16

رد فعل الشرط
1.1 Solvents: Pyridine ;  1 h, 0 °C; 14 h, 10 °C
2.1 Reagents: Sodium iodide Solvents: Acetone ;  overnight, rt
3.1 Reagents: Butyllithium ,  Hexamethylphosphoramide Solvents: Diethyl ether ,  Tetrahydrofuran ;  -60 °C
3.2 Solvents: Tetrahydrofuran ;  15 h, -100 °C
4.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, reflux
4.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
4.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
المراجع
Synthesis of (R)(E)-3,7-dimethyl-2-octene-1,8-dioic acid, a copulation released pheromone component of Azuki bean weevil
Yu, Guang-Ao; et al, Chemical Research in Chinese Universities, 2002, 18(4), 397-399

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Sodium hydride Catalysts: Hexamethylphosphoramide Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Solvents: Tetrahydrofuran ;  4 h, rt
1.3 Reagents: Water ;  rt
2.1 Solvents: Pyridine ;  1 h, 0 °C; 14 h, 10 °C
3.1 Reagents: Sodium iodide Solvents: Acetone ;  overnight, rt
4.1 Reagents: Butyllithium ,  Hexamethylphosphoramide Solvents: Diethyl ether ,  Tetrahydrofuran ;  -60 °C
4.2 Solvents: Tetrahydrofuran ;  15 h, -100 °C
5.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, reflux
5.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
5.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
المراجع
Synthesis of (R)(E)-3,7-dimethyl-2-octene-1,8-dioic acid, a copulation released pheromone component of Azuki bean weevil
Yu, Guang-Ao; et al, Chemical Research in Chinese Universities, 2002, 18(4), 397-399

طريقة الإنتاج 18

رد فعل الشرط
1.1 Solvents: tert-Butyl methyl ether ,  Water ;  8 h, 25 °C
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  1 h, rt
3.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, rt
المراجع
Asymmetric synthesis of (E)- and (Z)-3,7-dimethyl-2-octene-1,8-diol and callosobruchusic acid
Nanda, S.; et al, Tetrahedron: Asymmetry, 2004, 15(6), 963-970

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Sodium cyanide ,  Water Solvents: Dimethyl sulfoxide ;  6 h, 145 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, rt
2.2 Reagents: Sodium sulfate Solvents: Water ;  rt
3.1 Solvents: tert-Butyl methyl ether ,  Water ;  14 h, 0 °C
4.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  1 h, rt
5.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, rt
المراجع
Asymmetric synthesis of (E)- and (Z)-3,7-dimethyl-2-octene-1,8-diol and callosobruchusic acid
Nanda, S.; et al, Tetrahedron: Asymmetry, 2004, 15(6), 963-970

2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)- Raw materials

2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)- Preparation Products

مقالات موصى بها

الموردين الموصى بهم
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Minglong (Xianning) Medicine Co., Ltd.
钜澜化工科技(青岛)有限公司
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
钜澜化工科技(青岛)有限公司
Shanghai Joy Biotech Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shanghai Joy Biotech Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Zhangzhou Sinobioway Peptide Co.,Ltd.